molecular formula C20H20FNO4S B11410389 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-4-isopropoxybenzamide

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-4-isopropoxybenzamide

Cat. No.: B11410389
M. Wt: 389.4 g/mol
InChI Key: AJVDKGFMBITDRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-FLUOROPHENYL)-4-ISOPROPOXYBENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a thiophene ring, a fluorophenyl group, and an isopropoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-FLUOROPHENYL)-4-ISOPROPOXYBENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene Ring: Starting from a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.

    Introduction of the Fluorophenyl Group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.

    Attachment of the Isopropoxybenzamide Moiety: This can be achieved through amide bond formation using reagents like carbodiimides or coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-FLUOROPHENYL)-4-ISOPROPOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may include the use of catalysts like palladium in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the benzamide moiety may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-FLUOROPHENYL)-4-ISOPROPOXYBENZAMIDE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-FLUOROPHENYL)-4-ISOPROPOXYBENZAMIDE: Lacks the thiophene ring, which may alter its chemical properties and biological activity.

    N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-METHOXYPHENYL)-4-ISOPROPOXYBENZAMIDE: Similar structure but with a methoxy group instead of a fluorophenyl group, potentially affecting its reactivity and applications.

Uniqueness

The presence of the thiophene ring and the specific substitution pattern in N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(4-FLUOROPHENYL)-4-ISOPROPOXYBENZAMIDE may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H20FNO4S

Molecular Weight

389.4 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-4-propan-2-yloxybenzamide

InChI

InChI=1S/C20H20FNO4S/c1-14(2)26-19-9-3-15(4-10-19)20(23)22(17-7-5-16(21)6-8-17)18-11-12-27(24,25)13-18/h3-12,14,18H,13H2,1-2H3

InChI Key

AJVDKGFMBITDRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.